molecular formula C15H22N4O4S B2908688 Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoate CAS No. 383903-43-3

Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoate

Cat. No.: B2908688
CAS No.: 383903-43-3
M. Wt: 354.43
InChI Key: WVJNOOTYKUTSTQ-UHFFFAOYSA-N
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Description

Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoate is a complex organic compound with a unique structure that includes a purine base, a sulfanyl group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoate typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with a suitable alkylating agent, followed by the introduction of the sulfanyl group through a thiolation reaction. The final step involves esterification to form the propanoate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The purine ring can be reduced under specific conditions.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoate has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: Its purine base makes it a candidate for studies related to nucleic acids and their analogs.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoate involves its interaction with specific molecular targets. The purine base can interact with nucleic acids or enzymes, potentially inhibiting or modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)acetate
  • Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)butanoate

Uniqueness

Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoate is unique due to the presence of the sulfanyl group, which can impart different chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4S/c1-5-6-7-8-19-10-11(18(3)14(22)17-12(10)20)16-15(19)24-9(2)13(21)23-4/h9H,5-8H2,1-4H3,(H,17,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJNOOTYKUTSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1SC(C)C(=O)OC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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